Product packaging for beta-Curcumene(Cat. No.:)

beta-Curcumene

Cat. No.: B1239956
M. Wt: 204.35 g/mol
InChI Key: JXZQZARENYGJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Curcumene is a sesquiterpene, a class of natural compounds commonly found in various plants, including wild turmeric (Curcuma aromatica) . It is characterized by its molecular formula of C15H24 and a molecular weight of 204.35 g/mol . This compound is noted for its distinct spicy and ginger-like aroma, which makes it a compound of interest in the study of natural fragrances and flavors . Preliminary research and traditional practices have associated sesquiterpenes like this compound with several biological activities. It has been cited for potential anti-inflammatory, antioxidant, and anti-melanogenic properties, which may be valuable for research in dermatology and cosmeceuticals . Its role in traditional medicine also suggests potential areas of investigation for skin and respiratory conditions . From a pharmacological perspective, in silico predictions suggest that this compound has a high probability of crossing the blood-brain barrier, indicating potential for central nervous system-related research . These computational models also predict it to be an inhibitor of certain transport proteins like OATP1B1 and OATP1B3 . Researchers are exploring its mechanisms, which may involve the modulation of key cellular signaling pathways such as NF-κB, commonly associated with inflammatory responses . This compound is provided exclusively for laboratory research purposes. It is NOT intended for diagnostic, therapeutic, or any personal use. All in vitro and in vivo studies should be conducted in accordance with relevant safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1239956 beta-Curcumene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3

InChI Key

JXZQZARENYGJMK-UHFFFAOYSA-N

SMILES

CC1=CCC(=CC1)C(C)CCC=C(C)C

Canonical SMILES

CC1=CCC(=CC1)C(C)CCC=C(C)C

Origin of Product

United States

Natural Occurrence and Distribution of Beta Curcumene

Botanical Sources and Species-Specific Distribution

Beta-curcumene is found across several plant families, most notably in the ginger family (Zingiberaceae) and others known for producing aromatic essential oils.

The genus Curcuma is a significant source of this compound. The compound is a characteristic component of the essential oil derived from the rhizomes of several species.

Curcuma xanthorrhiza (Javanese Turmeric): This species is frequently reported to contain high concentrations of this compound. nih.gov Studies on the essential oil from its rhizomes have identified this compound as a major constituent. scispace.com One analysis of a CO2 extract from C. xanthorrhiza root reported this compound at 24.4%. theherbarie.com Another study found it at 17.1% in the rhizome oil. scispace.com The composition can vary, with some samples from West Java, Indonesia, showing this compound concentrations as high as 23.4%, while another from Bogor, Indonesia, contained 17.0%. mdpi.com An essential oil extracted from rhizomes in Padang, West Sumatera, also identified this compound as a major component. atlantis-press.comatlantis-press.com

Curcuma longa (Turmeric): this compound is also present in the essential oil of Curcuma longa, though often in smaller quantities compared to other sesquiterpenes like turmerones. ekb.egjyoungpharm.org One analysis of hydrodistilled essential oil from C. longa rhizomes identified this compound at a concentration of 5.70%. ekb.eg Another study comparing rhizome and leaf oils found this compound concentrations of 1.3% in the rhizome oil and 0.5% in the leaf oil. jyoungpharm.org

Other Curcuma Species: The presence of this compound extends to other species within the genus. It has been identified as a major component in the rhizome essential oil of Curcuma amada (mango ginger), with one study reporting a concentration of 11.2%. researchgate.net It is also found in Curcuma aromatica, though the composition can vary significantly based on geography. ajbls.com Other species reported to contain this compound include C. kwangsiensis, C. phaeocaulis, and C. wenyujin. naturalproducts.net

Table 1: Occurrence of this compound in Select Curcuma Species This table is interactive. You can sort and filter the data.

Species Plant Part Percentage of this compound (%) Source(s)
Curcuma xanthorrhiza Root (CO2 Extract) 24.4% theherbarie.com
Curcuma xanthorrhiza Rhizome 23.4% mdpi.com
Curcuma xanthorrhiza Rhizome 17.1% scispace.com
Curcuma xanthorrhiza Rhizome 17.0% mdpi.com
Curcuma amada Rhizome 11.2% researchgate.net
Curcuma longa Rhizome 5.70% ekb.eg
Curcuma longa Rhizome 1.3% jyoungpharm.org
Curcuma aromatica Rhizome 0.74% ajbls.com

Beyond the Curcuma genus, this compound is distributed in other aromatic plants.

Cymbopogon: this compound has been reported in Cymbopogon martinii. nih.gov

Vitex: Several species within the Vitex genus contain this compound. researchgate.net It has been identified as a tertiary product in the essential oil of Vitex rivularis. nih.gov It has also been found in the essential oil of Vitex negundo leaves and dried fruits. naturalproducts.netnih.gov

Ageratum: The compound is found in plants of the Ageratum genus. scispace.com One study on Ageratum houstonianum essential oil reported this compound as a minor constituent. tandfonline.com It is also recognized as one of the volatile molecules emitted from the invasive species Ageratum conyzoides. researchgate.netresearchgate.net

Table 2: Occurrence of this compound in Other Select Plant Genera This table is interactive. You can sort and filter the data.

Genus Species Plant Part/Product Reported Presence/Percentage (%) Source(s)
Ageratum A. houstonianum Essential Oil 3.2% tandfonline.com
Vitex V. negundo Leaf Essential Oil 0.3% nih.gov
Cymbopogon C. martinii Not Specified Present nih.gov
Vitex V. rivularis Aerial Parts Essential Oil Present (tertiary product) nih.gov

Occurrence in Curcuma Species (e.g., Curcuma longa, Curcuma xanthorrhiza)

Distribution within Plant Tissues (e.g., Rhizomes, Essential Oils, Volatile Emissions)

The accumulation of this compound is tissue-specific, primarily concentrated in structures responsible for producing and storing secondary metabolites.

Rhizomes: In plants from the Zingiberaceae family, particularly the Curcuma genus, the rhizomes are the primary site of this compound synthesis and storage. scispace.comtheherbarie.comekb.egjyoungpharm.orgresearchgate.netscielo.br Dried rhizomes of Curcuma species can contain up to 5-6% volatile oil, which is rich in sesquiterpenes like this compound. scielo.br Comparative studies have shown that the concentration of this compound is significantly higher in rhizome oil than in leaf oil of the same plant. jyoungpharm.org

Essential Oils: this compound is a volatile compound and is therefore a characteristic component of the essential oils extracted from source plants. theherbarie.comatlantis-press.comekb.egscielo.br The essential oil is the commercial product that contains the concentrated profile of volatile compounds, including this compound, from the plant material. theherbarie.com

Volatile Emissions: Some plants, such as Ageratum conyzoides, release this compound into the atmosphere as part of their volatile emissions. researchgate.net These emissions can play a role in the plant's defense mechanisms against herbivores. researchgate.net

Factors Influencing Natural Abundance and Chemotype Variation

The quantity and even the presence of this compound can be highly variable, influenced by a range of genetic and environmental factors. researchgate.netbiomedpharmajournal.org This variability leads to the existence of different chemotypes within a single species. researchgate.net

Genetic Factors and Chemotypes: A chemotype is a chemically distinct entity within a plant species that produces a different profile of secondary metabolites. scirp.org For instance, while some C. xanthorrhiza samples from Indonesia are rich in this compound, a sample of the same species cultivated in North Alabama did not have detectable levels of the compound, indicating a different chemotype likely influenced by genetic adaptation or environmental conditions. mdpi.com Similarly, studies on C. longa from different regions in Brazil have identified distinct chemotypes, with some dominated by turmerones and others by different sets of compounds. cropj.com

Geographical and Environmental Factors: The location where a plant is grown significantly impacts its chemical profile. researchgate.net Factors such as climate, altitude, and precipitation influence the biosynthesis of essential oil components. frontiersin.orgresearchgate.net For example, the chemical composition of Helichrysum italicum essential oil, including compounds like this compound, shows high variability correlated with bioclimatic factors of the plant's native environment. frontiersin.org

Soil Composition: The type of soil and its pH can alter the chemical makeup of a plant's essential oil. researchgate.netresearchgate.net A study on Erygium campestre found that plants grown in acidic soil produced essential oil with a significantly lower amount of this compound compared to those grown in alkaline soils. researchgate.net

Plant Part and Developmental Stage: The concentration of this compound can differ depending on the plant part analyzed. In C. longa, the rhizome oil contains a higher percentage of this compound than the leaf oil. jyoungpharm.org The developmental stage of the plant can also affect compound concentrations, as seen in Cannabis sativa, where sesquiterpene levels, with the exception of this compound, were found to have mostly negative regression coefficients with growth time. realmofcaring.org

Biosynthesis and Enzymology of Beta Curcumene

General Sesquiterpene Biosynthetic Pathways

The biosynthesis of sesquiterpenes, a diverse class of C15 isoprenoid compounds, follows a conserved and elegant molecular strategy rooted in the chemistry of carbocations. This process begins with a universal precursor and proceeds through a series of complex cyclizations and rearrangements.

Farnesyl Diphosphate (B83284) (FPP) as a Universal Precursor

All sesquiterpenes are derived from a single acyclic precursor: (2E,6E)-farnesyl diphosphate (FPP). expasy.orggenome.jpnih.gov FPP is a 15-carbon isoprenoid molecule synthesized in the cytosol via the mevalonate (B85504) pathway. kyoto-u.ac.jp It is constructed from three five-carbon isoprene (B109036) units, specifically from one molecule of dimethylallyl diphosphate (DMAPP) and two molecules of isopentenyl diphosphate (IPP). genome.jp The enzyme farnesyl diphosphate synthase catalyzes the sequential head-to-tail condensation of these C5 units to form the C15 chain of FPP. genome.jp This linear molecule serves as the universal substrate for the entire family of enzymes known as sesquiterpene synthases (STSs), which catalyze the formation of the vast array of cyclic and acyclic sesquiterpene skeletons found in nature. nih.govgenome.jp

Carbocationic Rearrangements in Sesquiterpene Cyclization

The catalytic magic of sesquiterpene synthases lies in their ability to control highly reactive carbocationic intermediates. The process is initiated when the enzyme facilitates the removal of the diphosphate group from FPP. genome.jpgenome.jp This ionization event generates a farnesyl cation, a high-energy intermediate. researchgate.net

This initial carbocation is then precisely guided by the enzyme's active site through a cascade of reactions. These can include:

Isomerization: The initial (2E,6E)-farnesyl cation can isomerize to its (2Z,6E) form, often involving an intermediate like nerolidyl diphosphate, which allows for a different set of cyclization possibilities. genome.jpresearchgate.net

Cyclization: The positively charged carbon can attack one of the double bonds within the farnesyl chain, forming the first ring of the sesquiterpene structure. genome.jp

Rearrangements: The resulting cyclic carbocations can undergo further transformations, most commonly 1,2- or 1,3-hydride shifts and Wagner-Meerwein (methyl or alkyl) shifts. expasy.orgub.edu These rearrangements create new carbocationic centers, leading to different ring sizes and skeletal structures. expasy.org

This entire cascade of cyclizations and rearrangements continues until the reaction is terminated, typically by deprotonation or quenching with a water molecule, to yield the final, stable sesquiterpene product. genome.jp The remarkable diversity of over 7,000 sesquiterpene skeletons arises from how different synthases channel this carbocationic cascade through distinct pathways. genome.jp

Beta-Curcumene Synthase (βCS) Activity and Reaction Mechanism

While this compound is a known natural product, a dedicated enzyme that produces it as its sole or primary product from FPP has not been extensively characterized in nature. acs.org Instead, its biosynthesis is often attributed to the promiscuous activity of other sesquiterpene synthases or to engineered enzymes that have been modified to favor its production.

Enzymatic Conversion of Farnesyl Diphosphate to this compound

The formation of this compound proceeds through the cyclization of a farnesyl cation intermediate. Theoretical studies and analysis of promiscuous enzymes suggest the key intermediate is a bisabolyl cation. acs.orgresearchgate.net Deprotonation of this intermediate or a closely related rearranged cation, the homobisabolyl cation, yields the final this compound structure. nih.gov

Two notable examples illustrate this process:

Tobacco 5-epi-aristolochene Synthase (TEAS): This enzyme primarily catalyzes the cyclization of (2E,6E)-FPP. However, it also possesses a "cryptic" or secondary capability to process the isomer (2Z,6E)-farnesyl diphosphate (also referred to as cis,trans-FPP). ebi.ac.uk When acting on this substrate, TEAS produces a spectrum of cisoid products, including (-)-β-curcumene. ebi.ac.ukqmul.ac.uk The reaction proceeds via a (7R)-β-bisabolyl cation intermediate. expasy.orgqmul.ac.uk A final deprotonation step from this cation leads to the formation of (-)-β-curcumene, which accounts for about 16% of the hydrocarbon products in this specific reaction. researchgate.net

epi-Isozizaene Synthase (EIZS) Mutants: Through protein engineering, variants of the bacterial enzyme epi-isozizaene synthase have been created that are highly efficient this compound synthases. The F95Q EIZS mutant, for example, generates β- and γ-curcumene with a yield greater than 50%. nih.gov In this engineered enzyme, the reaction is believed to proceed through a 7(S)-homobisabolyl cation, which is formed after a 1,2-hydride shift in the initial bisabolyl cation. nih.gov The final step is a proton elimination from this homobisabolyl cation. Deprotonation at carbon C5 yields β-curcumene, while deprotonation at C1 yields the γ-curcumene regioisomer. nih.gov

Regio- and Stereoselectivity of this compound Synthase

The regio- and stereoselectivity—the control over which isomer is formed—is dictated by the precise folding of the substrate within the enzyme's active site and the positioning of acid/base residues that terminate the reaction.

In the case of the engineered F95Q EIZS, the active site contour acts as a template that guides the cyclization cascade. nih.gov The final deprotonation step determines the regioselectivity between β- and γ-curcumene. It is proposed that two different general bases within the active site are positioned to abstract a proton from either C1 or C5 of the homobisabolyl cation intermediate, leading to the two different curcumene regioisomers. nih.gov

For the native TEAS enzyme, the formation of the specific (-)-β-curcumene enantiomer from (2Z,6E)-FPP highlights the strict stereochemical control exerted by the enzyme. researchgate.net The formation of the initial (7R)-β-bisabolyl cation locks in the stereochemistry that ultimately leads to the specific enantiomer of the final product. expasy.orgexpasy.org

Table 1: Kinetic Parameters of Tobacco 5-epi-aristolochene Synthase (TEAS) with FPP Isomers This table summarizes the steady-state kinetic data for the conversion of (trans,trans)-FPP and (cis,trans)-FPP by wild-type TEAS. Data sourced from ACS Chemical Biology. researchgate.net

EnzymeSubstrateKm (μM)kcat (min-1)kcat/Km (M-1s-1)
Wild-Type TEAS(trans,trans)-FPP (1a)2.62.516,000
Wild-Type TEAS(cis,trans)-FPP (1b)0.40.625,000

Related Terpene Cyclases and Their Substrate Specificity

The biosynthesis of this compound by promiscuous enzymes like TEAS is representative of a broader phenomenon in terpene biosynthesis. Terpene cyclases often exhibit relaxed substrate specificity or can produce a spectrum of products from a single substrate. acs.org

The product specificity of a terpene synthase is highly dependent on how well the enzyme's active site can stabilize the various carbocation intermediates formed during the reaction cascade. kyoto-u.ac.jp Minor changes to the active site architecture can dramatically alter the product profile. acs.org

Several examples highlight this functional diversity:

Solanum lycopersicum TPS12: This sesquiterpene synthase from tomato can utilize (2E,6E)-FPP to produce α-humulene and (E)-β-caryophyllene. However, it can also accept (2Z,6Z)-FPP as a substrate to synthesize β-bisabolene and γ-curcumene. mdpi.com This demonstrates the ability of a single enzyme to process different substrate isomers to yield distinct products.

Tetraprenyl-beta-curcumene Synthase: Found in Bacillus subtilis, this enzyme catalyzes the cyclization of a C35 substrate, all-trans-heptaprenyl diphosphate, to form tetraprenyl-β-curcumene. wikipedia.orgacs.org While it produces a curcumene ring structure, its preference for a much longer C35 substrate places it in a different functional class (sesquarterpene synthases) from the C15-utilizing sesquiterpene synthases. acs.org

Bifunctional Cyclases: Further illustrating enzymatic versatility, the tetraprenyl-β-curcumene cyclase from Bacillus megaterium has been shown to be bifunctional. It can cyclize not only tetraprenyl-β-curcumene but also the C30 substrate squalene (B77637), producing two different classes of terpenes. acs.org

This enzymatic promiscuity and multi-substrate capability is a key driver of chemodiversity in nature and provides a rich playground for synthetic biology and the engineering of novel biocatalysts. acs.org

Table 2: Product Profiles of Selected Promiscuous Terpene Synthases This table illustrates the varied product outcomes from different terpene synthases based on the substrate provided. Data sourced from UniProt and related publications. researchgate.netmdpi.com

EnzymeOrganismSubstrateMajor ProductsMinor Products (including β-curcumene)
5-epi-aristolochene Synthase (TEAS)Nicotiana tabacum(2E,6E)-FPP5-epi-aristolochene4-epi-eremophilene
(2Z,6E)-FPP(+)-2-epi-prezizaene, (-)-α-cedrene(-)-β-curcumene , α-acoradiene
Sesquiterpene Synthase 12 (TPS12)Solanum lycopersicum(2E,6E)-FPPα-humulene, (E)-β-caryophyllene-
(2Z,6Z)-FPPβ-bisabolene, γ-curcumene (Z)-γ-bisabolene
Tetraprenyl-β-curcumene SynthaseBacillus subtilisall-trans-heptaprenyl diphosphate (C35)Tetraprenyl-β-curcumene-

Tetraprenyl-Beta-Curcumene Cyclase (BmeTC) from Microbial Sources (e.g., Bacillus megaterium)

A key enzyme in the biosynthesis of certain cyclic terpenes is Tetraprenyl-beta-curcumene cyclase (BmeTC), notably studied in the bacterium Bacillus megaterium. researchgate.netatlas.jp This enzyme has been identified as a bifunctional cyclase, meaning it can catalyze reactions on different substrates to produce a variety of cyclic terpene structures. researchgate.netnih.govacs.orgacs.org Initially recognized as a sesquarterpene cyclase, BmeTC facilitates the conversion of a head-to-tail monocyclic precursor into a pentacyclic structure. nih.govacs.org

Further research revealed that BmeTC from B. megaterium also functions as a squalene cyclase. researchgate.netnih.govacs.orgacs.org In this role, it catalyzes the cyclization of the linear, tail-to-tail molecule squalene into a bicyclic triterpenol known as 8α-hydroxypolypoda-13,17,21-triene. researchgate.netnih.govacs.org This dual functionality was confirmed by experiments showing that a purified BmeTC homologue could cyclize both tetraprenyl-β-curcumene and squalene within the same reaction mixture. researchgate.netnih.govacs.org This discovery marked the first identification of a bifunctional terpene cyclase capable of biosynthesizing two distinct classes of cyclic terpenes with different carbon numbers within the same organism. researchgate.netnih.govacs.org The catalytic versatility of BmeTC highlights its significance in generating terpenoid diversity in microbial systems.

Bifunctional Cyclase Activities and Formation of Diverse Terpenoids (e.g., Onoceroids)

The bifunctional nature of Tetraprenyl-beta-curcumene cyclase (BmeTC) extends to the synthesis of a diverse array of terpenoids, including onoceroids. nih.govacs.org Onoceroids are triterpenoids formed from the cyclization of squalene or (3S)-2,3-oxidosqualene from both ends of the molecule. nih.govacs.org BmeTC from Bacillus megaterium was identified as the first onoceroid synthase, demonstrating an unprecedented catalytic ability to cyclize squalene from both termini. nih.govacs.orgrsc.org This finding was significant as it also represented the first report of onoceroids originating from a bacterial source. nih.govacs.org

The mechanism suggests that a single enzyme, BmeTC, can produce both symmetric and asymmetric onoceroids through an intermediate that is cyclized at one end of the squalene molecule. nih.govacs.org This capability allows for the creation of different ring systems from the same linear substrate. acs.org This multifunctionality of BmeTC, enabling it to construct polycyclic skeletons from both head-to-tail and tail-to-tail substrates, underscores its role in generating a wide range of terpenoid structures. rsc.org

Relationship to Squalene-Hopene Cyclase Systems

The enzymatic activity of Tetraprenyl-beta-curcumene cyclase (BmeTC) shares similarities with squalene-hopene cyclase (SHC) systems. Both BmeTC and SHCs are involved in the cyclization of squalene to form polycyclic triterpenes. researchgate.netoup.com SHCs are responsible for producing hopanoids, which are pentacyclic triterpenoids found in bacteria that play a role in membrane stability. researchgate.net

The evolutionary relationship between these enzymes is evident in their shared function of catalyzing complex cyclization cascades. Phylogenetic analyses have grouped triterpene cyclases into distinct categories, including SHCs, oxidosqualene cyclases (OSCs), and a group of divergent SHCs. oup.com BmeTC, also known as SqhC, is considered a bifunctional triterpene/sesquarterpene cyclase and is predominantly found in the Firmicutes-Bacilli group. oup.com

Interestingly, mutated versions of SHCs can be utilized in conjunction with BmeTC for the synthesis of specific terpenoids. For instance, a mutated SHC from Alicyclobacillus acidocaldarius can convert squalene into the monocyclic compound 3-deoxyachilleol A. acs.orggoogle.com This intermediate can then be acted upon by BmeTC to produce (+)-ambrein, a major component of ambergris. nih.govacs.org This two-step enzymatic process, utilizing a mutant SHC and BmeTC, provides a method for producing ambrein (B1239030) from the readily available precursor, squalene. google.com

Genetic and Molecular Basis of Biosynthesis

The production of this compound is rooted in the expression of specific genes that encode for the necessary enzymes. Understanding the genetic and molecular underpinnings of this process is crucial for both fundamental research and biotechnological applications.

Identification and Characterization of Terpene Synthase (TPS) Genes

Terpene synthases (TPSs) are a large and diverse family of enzymes responsible for the synthesis of various terpenes, including this compound. tennessee.eduscispace.com The identification and characterization of TPS genes are fundamental to understanding how organisms produce specific terpenoids. In plants, for example, TPS genes have been identified and functionally characterized in various species, revealing their roles in producing a wide array of mono- and sesquiterpenoids. mdpi.comresearchgate.net

In Stevia rebaudiana, researchers identified five TPS genes from transcriptome data. mdpi.comresearchgate.net Through biochemical assays, they determined that these genes were responsible for producing the major terpenoids found in the plant's tissues. mdpi.comresearchgate.net One of these, SrTPS4, was found to be root-specific and catalyzed the formation of multiple sesquiterpenoids, including γ-curcumene, zingiberene (B123854), and β-sesquiphellandrene, when provided with the substrate farnesyl diphosphate (FPP). mdpi.com This demonstrates the multifunctional nature of some TPS enzymes.

The identification of TPS genes often involves mining genome and transcriptome databases using known TPS sequences as queries. oup.com Once candidate genes are identified, they can be cloned and expressed in a heterologous host, such as E. coli or yeast, to determine their enzymatic function and product profile. mdpi.comoup.com This approach has been successful in identifying TPSs responsible for the synthesis of specific terpenes in a variety of organisms.

Gene Expression and Regulation in this compound Producing Organisms

The production of this compound is tightly controlled through the regulation of gene expression. byjus.comwou.edu The expression of terpene synthase (TPS) genes can be tissue-specific and influenced by various developmental and environmental cues. mdpi.comuva.nlresearchgate.net For instance, in Stevia rebaudiana, the transcript levels of identified SrTPS genes correlated well with the abundance of their corresponding terpenoid products in different tissues, such as leaves, flowers, stems, and roots. mdpi.comresearchgate.net The root-specific expression of SrTPS4, which produces γ-curcumene, highlights this tissue-specific regulation. mdpi.com

Furthermore, the expression of these genes can be highly responsive to environmental stresses. mdpi.com This suggests that the production of this compound and other terpenoids may be part of the organism's defense mechanism against biotic and abiotic challenges. mdpi.com The regulation of gene expression ensures that the organism can produce these compounds when and where they are needed, optimizing the use of metabolic resources. wou.edu

In some microorganisms, such as Vibrio parahaemolyticus, exposure to sublethal concentrations of curcumin (B1669340), a compound structurally related to curcumene, has been shown to significantly alter the expression of a large number of genes. nih.gov While not directly about this compound, this demonstrates how external stimuli can trigger widespread changes in gene expression, which could include the pathways responsible for terpenoid biosynthesis. nih.gov

Strategies for Enzymatic Synthesis and Metabolic Engineering

The unique properties of this compound and related terpenoids have driven the development of strategies for their enhanced production through enzymatic synthesis and metabolic engineering. These approaches aim to overcome the limitations of natural production by harnessing and optimizing biological systems.

Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli has emerged as a promising strategy for the high-level production of valuable terpenoids. nih.govresearchgate.net For the synthesis of (+)-ambrein, which involves the enzymatic activity of Tetraprenyl-beta-curcumene cyclase (BmeTC), researchers have engineered yeast to produce this compound from glucose. nih.govresearchgate.net

Key strategies in these metabolic engineering efforts include:

Overexpression of key enzymes : Increasing the expression of codon-optimized BmeTC and other enzymes in the biosynthetic pathway, such as squalene synthase, can boost product titers. nih.govresearchgate.net

Promoter engineering : Utilizing different promoters to control the expression levels of the biosynthetic genes can help in balancing the metabolic flux. nih.govresearchgate.net

Gene knockouts : Deleting competing pathways or regulatory genes, such as GAL80 in yeast, can redirect metabolic resources towards the desired product. nih.govresearchgate.net

Protein engineering : Modifying the enzymes themselves, for instance, through amino acid substitutions on the protein surface of BmeTC, can improve their catalytic activity and, consequently, the final product yield. nih.gov Fusion of BmeTC with squalene synthase has also been explored. nih.govresearchgate.net

Chemical Synthesis Approaches for Beta Curcumene and Analogues

Total Synthesis Strategies for Beta-Curcumene Enantiomers

The total synthesis of this compound enantiomers has been achieved through several innovative routes, often focusing on establishing the key benzylic stereocenter.

One notable strategy involves a tandem Peterson olefination and asymmetric hydrogenation of β-hydroxy silanes. This approach provides an efficient pathway to create stereogenic carbons with benzyl-methyl groups. The methodology's effectiveness was demonstrated in a concise, two-step asymmetric total synthesis of (S)-(+)-Curcumene. diva-portal.org

Another powerful approach utilizes organocatalysis. The total synthesis of (+)-curcumene, along with (+)-dehydrocurcumene and (+)-tumerone, was accomplished from a common precursor. mdpi.com This key precursor was generated via an asymmetric 1,4-selective addition of dimethylzinc (B1204448) to an α,β-unsaturated aldehyde, a reaction facilitated by a catalyst system combining a chiral secondary amine (catalyst IX) and Cu(OTf)₂. This step achieved the product in 65% yield with an impressive 94% enantiomeric excess (ee). mdpi.com

More recently, a novel methodology for preparing chiral methyl benzylic compounds was developed and applied to the total synthesis of (R)-(−)-curcumene. ub.eduacs.orgacs.org This route begins with the conversion of commercially available aryl methyl ketones into oxetanes, which are then isomerized to homoallylic alcohols using a Lewis acid catalyst, B(C₆F₅)₃. ub.eduacs.org These alcohols are subsequently converted to terminal homoallyl sulfones, which undergo a highly enantioselective iridium-catalyzed asymmetric hydrogenation to create the desired γ-chiral sulfones with up to 98% ee. ub.eduacs.org The synthesis is completed by the α-deprotonation of the chiral sulfone and subsequent reaction steps to furnish the final product. ub.eduacs.org

Stereoselective Synthesis Methodologies

Control of stereochemistry is paramount in synthesizing specific enantiomers of this compound, and various stereoselective methods have been successfully employed.

A prominent methodology is the iridium-catalyzed asymmetric hydrogenation. ub.eduacs.org Using iridium complexes with chiral P,N ligands, terminal homoallyl sulfones can be hydrogenated to afford γ-chiral sulfones with excellent enantioselectivities. ub.edu This method's utility was showcased in the total synthesis of (R)-(−)-curcumene, where the final product was obtained with a 96% ee. ub.edu The success of this reaction relies on the specific interaction between the substrate and the chiral catalyst, with factors like π-stacking between the aryl ring of the substrate and the catalyst being significant. acs.org

Organocatalytic strategies have also proven highly effective. For instance, the asymmetric synthesis of (+)-α-curcumene has been achieved using a catalytic enamine reaction in cyclohexenone synthesis as a key step. researchgate.net Another approach involves the highly enantioselective cascade Friedel-Crafts/cyclization reaction, utilizing catalysts like MacMillan's catalyst II. mdpi.com Similarly, tandem Michael addition/alkylation reactions using Jørgensen's catalyst IX have been developed to create complex chiral structures with high enantioselectivity (95% ee). mdpi.com

Lipase-mediated resolution is another valuable tool for accessing enantioenriched building blocks for sesquiterpene synthesis. dntb.gov.ua This chemo-enzymatic approach can be used to resolve racemic alcohols or to prepare enantioenriched sulfonylbenzene derivatives, which serve as versatile intermediates for the enantioselective synthesis of bisabolane (B3257923) sesquiterpenes. dntb.gov.ua

Below is a table summarizing key stereoselective reactions used in the synthesis of curcumene enantiomers.

Interactive Data Table: Stereoselective Synthesis Methods
Method Catalyst/Reagent Substrate Type Key Transformation Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Iridium complex with chiral P,N ligand Homoallylic Sulfone Hydrogenation of terminal olefin Up to 98% ub.eduacs.org
Asymmetric 1,4-Addition Catalyst IX / Cu(OTf)₂ / Dimethylzinc α,β-Unsaturated Aldehyde 1,4-addition of a methyl group 94% mdpi.com
Tandem Peterson Olefination/Asymmetric Hydrogenation Iridium or Rhodium catalyst β-hydroxy silane Olefination followed by hydrogenation Not specified diva-portal.org
Lipase-Mediated Resolution Lipase (e.g., from Candida rugosa) Racemic alcohol/ester Enantioselective acylation/hydrolysis High dntb.gov.ua

Semi-synthesis of this compound Derivatives (e.g., Curcumen-12-ol)

Semi-synthesis, which involves modifying a readily available natural product, provides an efficient route to novel derivatives. (Z/E)-β-Curcumen-12-ol has been synthesized starting from α-curcumene, a major component of curcuma oil. semanticscholar.orgresearchgate.net

The synthesis begins with an acid derived from α-curcumene. researchgate.net This starting material undergoes a Birch reduction using lithium in liquid ammonia (B1221849) and tetrahydrofuran (B95107) (THF) to produce a 1,4-cyclohexadiene (B1204751) intermediate in 92% yield. researchgate.net The carboxylic acid is then converted to a Weinreb amide, which is subsequently reduced to an aldehyde. This aldehyde is not purified but is directly subjected to a Wittig reaction to install the side chain, yielding a mixture of (Z) and (E) esters. A final reduction of the ester group with lithium aluminium hydride (LiAlH₄) affords the target (Z/E)-β-curcumen-12-ol. researchgate.net

Furthermore, the isomeric (Z/E)-γ-curcumen-12-ol can be synthesized from β-curcumen-12-ol through an olefin isomerization reaction, which is a key step in the process. semanticscholar.org This isomerization can be achieved by heating with potassium tert-butoxide (KOtBu) in toluene. semanticscholar.org

Methodological Developments in Synthetic Chemistry

Advances in general synthetic methodologies continue to provide new tools applicable to the synthesis of complex molecules like this compound. These developments often focus on efficiency, selectivity, and the use of novel catalytic systems.

Tandem reactions, where multiple bond-forming events occur in a single pot, represent a significant development for increasing synthetic efficiency. mdpi.comub.edu For example, a one-pot, three-component tandem reaction catalyzed by palladium has been developed for preparing 2-aryl allyl sulfones. ub.edu Such strategies streamline synthetic sequences and reduce waste.

The development of novel chiral ligands and catalysts is central to advancing asymmetric synthesis. ub.edu The design of new ligands, such as N-bridged diphosphanes (e.g., MAdPHOS), allows for enhanced enantiotopic differentiation in reactions like asymmetric hydrogenation. ub.edu Similarly, the exploration of underutilized Lewis acids, such as Al(C₆F₅)₃, has led to improved results in regioselective isomerization reactions by minimizing the formation of dimeric byproducts. ub.edu

The use of metal catalysts beyond traditional palladium and ruthenium, such as rhodium and copper, has opened new reaction pathways. wixsite.com For instance, rhodium(II) catalysts can generate aza vinyl rhodium carbenoid intermediates from N-sulfonyl-1,2,3-triazoles, enabling the synthesis of various N-heterocycles. wixsite.com

Enabling technologies like flow chemistry and inductive heating are also being integrated into organic synthesis to improve reaction control, safety, and scalability. uni-hannover.de These technologies are particularly well-suited for optimizing reaction conditions and can be combined with biotechnological methods, such as using enzymes or whole cells for specific transformations. uni-hannover.de

Analytical Methodologies for Detection, Isolation, and Characterization of Beta Curcumene

Extraction and Isolation Techniques from Natural Sources

The initial step in studying beta-curcumene involves its extraction from plant materials, most notably from the rhizomes of various Curcuma species. The choice of extraction method is critical as it influences the yield and purity of the resulting extract.

Solvent-Based Extraction Methods (e.g., Hexane (B92381), Chloroform (B151607), Ethanol)

Solvent extraction is a conventional and widely used technique for isolating bioactive compounds from plant matrices. sci-hub.se The selection of the solvent is based on the principle of "like dissolves like," where the polarity of the solvent should match that of the target compound. This compound is a non-polar sesquiterpene hydrocarbon, making it readily soluble in non-polar and moderately polar organic solvents.

Hexane: As a non-polar solvent, hexane is effective for extracting lipophilic compounds like this compound. nih.gov It is often used in the initial defatting step of the plant material before extraction of more polar compounds. sci-hub.se In a comparative study, cold hexane extraction was used to obtain essential oil from fresh Curcuma longa rhizomes, which was then analyzed for its components, including this compound. nih.gov

Chloroform: Chloroform is a solvent of intermediate polarity that can also be used for extraction. sci-hub.senih.gov After an initial extraction with a non-polar solvent like hexane to remove fats and waxes, chloroform can be employed to extract a range of compounds, including sesquiterpenoids. sci-hub.se The effectiveness of chloroform lies in its ability to dissolve a broad spectrum of compounds, which can be an advantage for general screening but may require further purification steps to isolate specific molecules like this compound. devagirijournals.comscielo.br

Ethanol (B145695): Ethanol is a polar solvent and is particularly effective for extracting a wide array of phytochemicals. nih.gov While it is highly efficient for polar compounds like curcuminoids, it is also used to obtain extracts containing essential oils. nih.govabstractarchives.com An observational study on Curcuma xanthorrhiza utilized 80% ethanol to prepare an extract which, upon GC-MS analysis, was found to contain 11.26% this compound. abstractarchives.com Due to its low toxicity, ethanol is often a preferred solvent in the food and pharmaceutical industries.

The choice of solvent significantly impacts the composition of the final extract. A systematic approach often involves sequential extraction with solvents of increasing polarity to fractionate the chemical constituents of the plant material. scielo.br

Table 1: Comparison of Solvents Used for Extraction of this compound and Related Compounds

Solvent Polarity Target Compounds Research Findings Citations
Hexane Non-polar Lipophilic compounds, essential oils, fats Used for cold extraction of Curcuma longa essential oil; also used for defatting rhizomes prior to further extraction. sci-hub.se, nih.gov
Chloroform Intermediate Broad spectrum of compounds including sesquiterpenoids Used in sequential extraction after hexane to isolate curcuminoids and other compounds. Can effectively extract a mix of phytochemicals. nih.gov, devagirijournals.com, sci-hub.se
Ethanol Polar Curcuminoids, flavonoids, and some essential oil components An 80% ethanol extract of Curcuma xanthorrhiza was shown to contain a significant amount (11.26%) of this compound. It is a food-grade solvent. , abstractarchives.com

Distillation Methods (e.g., Hydrodistillation, Steam Distillation)

Distillation techniques are the most common methods for extracting volatile compounds, such as essential oils, from plant materials. mdpi.com These methods utilize the volatility of compounds like this compound to separate them from non-volatile components.

Hydrodistillation: In this method, the plant material is submerged in water, which is then boiled. The resulting steam, carrying the volatile essential oils, is condensed and collected. The oil, being immiscible with water, is then separated. ekb.egnih.gov Hydrodistillation of Curcuma longa rhizomes has been shown to yield an essential oil containing this compound at a concentration of 5.70%. ekb.eg This method is widely employed, though the direct contact of plant material with boiling water can sometimes lead to the hydrolysis or degradation of sensitive compounds. mdpi.com

Steam Distillation: This is the most prevalent technique for commercial essential oil production. nih.gov Live steam is passed through the plant material, causing the rupture of oil glands and the release of volatile compounds. mdpi.com These compounds are then carried by the steam to a condenser and collected. Steam distillation is generally considered gentler than hydrodistillation as it avoids direct boiling of the plant material, although the high temperature of the steam can still affect thermolabile molecules. mdpi.com Studies comparing extraction methods have used steam distillation to produce essential oils from Curcuma amada, which were then found to contain this compound. devagiricollege.org

The yield and chemical composition of the essential oil can vary depending on the distillation method used. For instance, a comparative study on Eupatorium adenophorum found that hydro-steam distillation resulted in a higher oil yield compared to steam distillation. chemijournal.com

Advanced Extraction Technologies (e.g., Microwave-Assisted Extraction, Enzyme-Assisted Extraction)

To overcome the limitations of conventional methods, such as long extraction times and potential thermal degradation, advanced extraction technologies have been developed.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and water within the plant cells, leading to a rapid rise in pressure that ruptures the cell walls and releases the intracellular contents. mdpi.com This technique significantly reduces extraction time and solvent consumption. Solvent-free microwave extraction (SFME) is a variation that uses the water present in the plant material itself as the heating medium. mdpi.com MAE has been successfully applied to extract essential oils from Curcuma species, with studies showing that the chemical profile, including the presence of this compound, is comparable to that obtained by conventional methods, but with higher efficiency. mdpi.comdevagiricollege.orgresearchgate.net For example, a study on Curcuma longa oil found that MAE produced a similar chemical composition to Soxhlet extraction but in a much shorter time. nih.gov

Enzyme-Assisted Extraction (EAE): EAE employs enzymes like cellulases, pectinases, and amylases to break down the structural components of the plant cell wall, such as cellulose (B213188) and pectin. researchgate.netresearchgate.net This enzymatic hydrolysis facilitates the release of bioactive compounds from the plant matrix, leading to improved extraction yields. researchgate.net While much of the research on EAE in Curcuma has focused on enhancing the yield of curcuminoids, the principle applies to the extraction of all intracellular components. researchgate.netpreprints.org By degrading the cell wall, EAE can improve the accessibility of solvents or steam to the essential oil-containing structures, thereby potentially increasing the yield of this compound. zenodo.org

Chromatographic Isolation and Purification (e.g., Column Chromatography, HSCCC, SFC)

Following initial extraction, the crude extract is a complex mixture of numerous compounds. To obtain pure this compound, chromatographic techniques are essential.

Column Chromatography: This is a fundamental and widely used purification technique. sci-hub.se The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. For the isolation of sesquiterpenes, a sequence of solvents with increasing polarity, such as hexane-chloroform mixtures, is often used. sci-hub.seresearchgate.net Column chromatography is frequently used as an initial purification step to enrich the fraction containing the target compounds before applying more advanced techniques. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding the irreversible adsorption of the sample onto the stationary phase. researchgate.net It is particularly well-suited for separating components from complex natural product extracts. A study successfully employed HSCCC to perform the preparative separation of four major sesquiterpenoids from the essential oil of Curcuma longa. researchgate.net This demonstrates the high potential of HSCCC for isolating this compound from other structurally similar sesquiterpenes.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. americanpharmaceuticalreview.com SFC is particularly effective for the separation of non-polar, thermally labile, and chiral compounds. While traditionally used for chiral separations, its application in achiral purification is growing due to benefits like reduced solvent consumption and faster dry-down times compared to HPLC. americanpharmaceuticalreview.comchromatographyonline.com Given that this compound is a non-polar sesquiterpene, SFC represents a powerful and "green" alternative for its purification from complex essential oil fractions. researchgate.net

Chromatographic and Spectrometric Analysis for Identification and Quantification

Once fractions are isolated, robust analytical methods are required to confirm the identity of this compound and to determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound in essential oils. researchgate.net The GC separates the components of a mixture based on their volatility and interaction with the chromatographic column, while the MS fragments the individual components and provides a unique mass spectrum, which acts as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from established spectral libraries such as NIST and Wiley. ekb.egphytojournal.comajol.info Numerous studies have reported the identification and quantification of this compound in the essential oils of various Curcuma species using GC-MS. For example, analysis of Curcuma xanthorrhiza essential oil showed a this compound content of 17.04%, while hydrodistilled Curcuma longa oil contained 5.70%. ekb.egresearchgate.net The technique is sensitive enough to detect even trace amounts of the compound. mdpi.com

Table 2: Selected GC-MS Parameters for the Analysis of this compound in Curcuma Species

Parameter Study 1: C. longa ekb.eg Study 2: C. longa scielo.br Study 3: C. longa phytojournal.com Study 4: General Analysis ajol.info
Column Type HP-5 MS (5% phenyl methyl silicone) 5% diphenyl 95% dimethyl polysiloxane Not specified TG-5 (5% Phenyl Polysiloxane)
Column Dimensions 30 m x 0.25 mm, 0.25 µm film 30 m x 0.25 mm, 0.25 µm film Not specified 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium (0.5 mL/min) Helium Not specified Helium (1.0 mL/min)
Injector Temp. 250°C 240°C Not specified 230°C
Oven Program 60°C to 250°C at 4°C/min, hold 10 min Optimized for a 20 min run time Not specified 60°C to 220°C at 3°C/min
MS Ionization Electron Impact (70 eV) Electron Impact (70 eV) Electron Impact (70 eV) Electron Impact (70 eV)
Mass Scan Range Not specified 45–500 amu 40–600 Da 40–450 amu
Identified β-Curcumene (%) 5.70% Not specified (α-curcumene at 1.77%) Present Not applicable

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound and related compounds in various matrices. sielc.comsigmaaldrich.com When coupled with a detector, such as a UV-Vis or a photodiode array (PDA) detector, HPLC allows for the identification and measurement of curcuminoids based on their retention times and spectral properties. sigmaaldrich.comresearchgate.net For instance, a common method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comnih.gov The detection wavelength is often set to around 420-430 nm for optimal sensitivity to curcuminoids. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent a significant advancement, offering higher sensitivity and specificity for the analysis of this compound. cellmosaic.comresearchgate.net This hyphenated technique combines the separation power of LC with the mass-analyzing capabilities of MS. chromatographytoday.com LC-MS can provide molecular weight information and fragmentation patterns of the eluted compounds, enabling their unambiguous identification even in complex mixtures. researchgate.net For example, in the analysis of turmeric extracts, LC-MS has been instrumental in identifying not only the major curcuminoids but also minor components and metabolites. nih.gov The use of high-resolution mass spectrometry (HRMS) coupled with LC, such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), further enhances the ability to determine the elemental composition of unknown compounds. symbiosisonlinepublishing.com

Table 1: Exemplary HPLC and LC-MS Conditions for Curcuminoid Analysis

Parameter HPLC LC-MS
Column Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) nih.gov Reversed-phase C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) nih.gov
Mobile Phase Acetonitrile and 4% glacial acetic acid solution (48:52) nih.gov Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid nih.gov
Flow Rate 1.0 mL/min nih.gov 0.3 mL/min nih.gov
Detection UV at 430 nm nih.gov Mass Spectrometry (e.g., Q Exactive high-resolution MS) nih.gov
Column Temp. 25 °C nih.gov 40 °C nih.gov
Injection Vol. 10 µL nih.gov 10 µL nih.gov

Application of Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of complex natural extracts containing this compound. chromatographytoday.comactascientific.com The combination of different analytical platforms provides a more complete picture of the chemical composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds, including many terpenoids like this compound. mdpi.comcabidigitallibrary.org In studies of essential oils from plants like turmeric, GC-MS has been used to identify a wide range of constituents, with this compound being a frequently detected component. mdpi.comcabidigitallibrary.orgresearchgate.net

The integration of both LC-MS and GC-MS provides a powerful approach for metabolomic studies. mdpi.comnih.gov While LC-MS is ideal for analyzing less volatile and more polar compounds like curcuminoids, GC-MS excels at identifying the volatile terpenoid fraction, which includes this compound. mdpi.com This dual-platform approach allows for a broader and more comprehensive characterization of the secondary metabolites present in a sample. nih.gov Other hyphenated techniques like LC-NMR and LC-MS-MS are also employed to gain deeper structural insights and to analyze complex mixtures without the need for extensive sample purification. chromatographytoday.comresearchgate.net

Advanced Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy)

For the definitive structural elucidation of this compound and its isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool. nih.gov While MS provides information about molecular weight and fragmentation, NMR spectroscopy offers detailed insights into the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule. libretexts.org For instance, COSY spectra reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. libretexts.org The structural elucidation of novel curcuminoids and other related compounds has been successfully achieved through the extensive use of 1D and 2D NMR techniques. nih.govresearchgate.net

Authenticity and Origin Assessment (e.g., Carbon-14 Analysis for Natural vs. Synthetic Discrimination)

Ensuring the authenticity and natural origin of products containing this compound is a significant concern, particularly due to the potential for adulteration with synthetic alternatives. betalabservices.com Carbon-14 (¹⁴C) analysis, also known as radiocarbon dating, has emerged as a definitive method to distinguish between natural (plant-derived) and synthetic (petroleum-derived) ingredients. betalabservices.comfoliuslabs.com

The principle behind this technique is that living organisms, like the plants that produce this compound, incorporate carbon from the atmosphere, which includes a known amount of the radioactive isotope ¹⁴C. betalabservices.com After the organism dies, the ¹⁴C begins to decay at a known rate. In contrast, synthetic compounds derived from petrochemicals are devoid of ¹⁴C because petroleum is ancient and any ¹⁴C it once contained has long since decayed. betalabservices.com

By measuring the ¹⁴C content in a sample using Accelerator Mass Spectrometry (AMS), it is possible to determine the percentage of biobased carbon. foliuslabs.comresearchgate.net A result of 100% biobased carbon confirms the natural origin of the material, whereas a 0% result indicates a synthetic source. foliuslabs.com Intermediate values suggest a mixture of natural and synthetic components. betalabservices.com This method provides a powerful tool for verifying "natural" label claims and combating economic adulteration in the market. foliuslabs.combetalabservices.com Studies have shown that combining ¹⁴C analysis with other techniques like HPLC can be an effective strategy for routine quality control of turmeric products. betalabservices.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Glacial acetic acid
Formic acid
Methanol
Curcuminoids
Curcumin (B1669340)
Demethoxycurcumin
Bisdemethoxycurcumin
beta-Sesquiphellandrene
ar-Turmerone
(Z)-β-farnesene
β-cedrene
α-curcumene
germacrene D
β-bisabolene
α-patchoulene
cedr-9-ene
turmerone
curlone
α-copaene
trans-α-bergamotene
α-humulene
γ-muurolene
β-caryophyllene
zingiberene (B123854)
geranial
neral
α–pinene
camphene
eucalyptol
spathulenol
α-bisabolol
α-cadinen-15-al
germacrene D
eudesma-4(15)-7-dien-1-β-ol
falcarindiol
campestrolide
piperine
3-Carene
Cuminaldehyde
1, 3- methadien- 7- al
Anethole
Fenchone
Linalool
geranyl vinyl ether
nuciferol
zizanol
atlantone

Biological and Ecological Functions of Beta Curcumene Non Clinical Focus

Role in Plant Defense Mechanisms

Plants have evolved a sophisticated array of defense mechanisms, and chemical compounds like beta-curcumene are at the forefront of this arsenal. It contributes to both direct and indirect defense strategies.

This compound has been identified as a key component in the resistance of certain plants to insect pests. Wild tomato species, for instance, produce sesquiterpenes, including curcumene, in their glandular trichomes, which act as both physical and chemical barriers to insects. researchgate.net Research has shown that specific sesquiterpenes, including curcumene, have a repellent effect on whiteflies (Bemisia tabaci). nih.gov Studies on wild tomato accessions have highlighted the potential of using these natural compounds for developing natural insecticides. google.com The presence of this compound in the essential oils of various plants has been associated with insecticidal and repellent activities against a range of pests. google.com For example, turmeric oil, which contains this compound, has demonstrated mortality in nymphs of certain insect species. core.ac.uk

Table 1: Documented Insecticidal and Repellent Effects of this compound

Plant SourceTarget PestObserved Effect
Wild Tomato (Solanum habrochaites)Whitefly (Bemisia tabaci)Repellent
Turmeric (Curcuma longa)Various stored product insectsRepellent, growth inhibition, mortality
Lantana camaraNot specifiedGrowth inhibitory activity

This compound is a constituent of essential oils that exhibit significant antimicrobial and antifungal properties. ekb.eg For example, the essential oil of Curcuma longa (turmeric), which contains this compound, has shown activity against various phytopathogenic fungi. mdpi.com Extracts from Curcuma longa have been effective against fungi such as Botrytis cinerea, Colletotrichum acutatum, and Diplodia corticola. mdpi.com The antifungal activity of turmeric extracts has been attributed to a mixture of compounds, including this compound. nih.gov These natural compounds can disrupt fungal cell membranes and inhibit essential processes like ergosterol (B1671047) synthesis and respiration. nih.gov Furthermore, essential oils containing this compound have demonstrated efficacy against plant pathogenic fungi like Fusarium solani and Helminthosporium oryzae. nih.gov

Table 2: Antimicrobial and Antifungal Spectrum of this compound Containing Extracts

Source PlantTarget MicroorganismType of Activity
Curcuma longaBotrytis cinereaAntifungal
Curcuma longaColletotrichum acutatumAntifungal
Curcuma longaDiplodia corticolaAntifungal
Curcuma longaFusarium graminearumAntifungal
Curcuma longaPhytophthora cactorumAntioomycete
Curcuma longaPhytophthora cinnamomiAntioomycete
Curcuma longaStaphylococcus aureusAntibacterial
Curcuma longaEscherichia coliAntibacterial

When attacked by herbivores, many plants release a blend of volatile organic compounds (VOCs), and this compound is often a component of this induced defense signal. nih.govnih.gov These herbivore-induced plant volatiles (HIPVs) serve as an indirect defense mechanism by attracting natural enemies of the herbivores, such as predatory or parasitic insects. nih.govnih.gov This tritrophic interaction, involving the plant, the herbivore, and the herbivore's natural enemy, is a cornerstone of plant defense theory. The release of volatiles like this compound can provide long-distance cues for parasitoids and predators to locate their prey. tennessee.edu Research has shown that the composition of the volatile blend can be specific to the type of herbivore, allowing for a targeted attraction of beneficial insects. frontiersin.org Furthermore, neighboring plants can "eavesdrop" on these airborne chemical signals, priming their own defenses in anticipation of a potential attack. usp.br

Antimicrobial and Antifungal Activities

Involvement in Plant-Environment Interactions

Beyond defense, this compound also plays a role in how plants interact with other organisms and their surrounding environment, influencing processes from pollination to competition with other plants.

Floral scents, comprised of a complex mixture of volatile compounds including sesquiterpenes like this compound, are crucial for attracting pollinators. nih.govd-nb.info While specific studies focusing solely on this compound's role in pollinator attraction are less common, the broader family of terpenes is well-established as being vital for this interaction. frontiersin.org The composition and concentration of these volatiles can influence the foraging behavior of pollinators such as bees, moths, and butterflies. frontiersin.orgnih.gov For example, different floral volatile profiles can lead to differential attraction of pollinators, which can be a factor in the reproductive isolation and diversification of plant species. nih.gov The presence of certain terpenes in floral scents can signal the availability of nectar and pollen rewards, guiding pollinators to the flowers. unibz.it

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants by releasing chemical compounds into the environment. researchgate.netbdspublishing.com this compound has been identified as an allelochemical in some invasive plant species, such as Lantana camara. mdpi.com The essential oil of L. camara, containing this compound, has been shown to suppress the seedling growth of other plant species. mdpi.com These allelochemicals can be released through volatilization from living plant parts, leaching from leaves, or during the decomposition of plant residues in the soil. mdpi.comnih.gov The allelopathic effects of compounds like this compound can contribute to the competitive success and invasive nature of certain plants by inhibiting the germination and growth of neighboring native species. researchgate.netuni-konstanz.de

Influence on Pollinator Behavior and Attraction

Antioxidant Activities (In Vitro Studies)

This compound, as a component of essential oils from various botanicals, has been associated with antioxidant activities in several in vitro studies. These studies typically evaluate the ability of these essential oils to scavenge free radicals, a key indicator of antioxidant potential.

The antioxidant capacity is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govnih.govsemanticscholar.org Essential oils from Curcuma species, which are known to contain this compound, have demonstrated notable free-radical-scavenging capacity in these tests. dergipark.org.tr For instance, the essential oil of Curcuma amada (mango ginger), containing this compound among other compounds, has shown antioxidant effects. tandfonline.com Specifically, the petroleum ether extract of C. amada rhizomes demonstrated potent DPPH radical scavenging activity. tandfonline.com Similarly, essential oils from Curcuma longa (turmeric) have been identified as effective antioxidants, with ar-curcumene (B162097), a related compound, being highlighted for its contribution to these properties. researchgate.net

Table 1: In Vitro Antioxidant Assays Relevant to this compound-Containing Extracts

Assay Type Principle Relevance to this compound Source(s)
DPPH Radical Scavenging Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow. Essential oils from Curcuma amada and Curcuma longa, which contain this compound, have shown significant scavenging activity in this assay. tandfonline.comresearchgate.net nih.govdergipark.org.trtandfonline.comekb.eg
ABTS Radical Cation Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). Extracts from Curcuma species containing this compound are evaluated using this method to determine their Trolox Equivalent Antioxidant Capacity (TEAC). nih.govnih.govresearchgate.net nih.govnih.govsemanticscholar.org
Nitric Oxide (NO) Scavenging Measures the ability of a substance to inhibit the production of nitric oxide, a reactive nitrogen species. The ethyl acetate (B1210297) extract of Curcuma amada, which contains this compound, exhibited remarkable nitric oxide radical scavenging activity. tandfonline.comtandfonline.com tandfonline.comtandfonline.com

Anti-inflammatory Effects (In Vitro Studies)

This compound is a constituent of various plant extracts that have demonstrated anti-inflammatory properties in in vitro models. rjppd.orgrjppd.org The anti-inflammatory activity of these extracts is often assessed by their ability to inhibit the production of key inflammatory mediators in cell cultures, such as macrophages stimulated by lipopolysaccharide (LPS).

A primary mechanism investigated is the inhibition of nitric oxide (NO). mdpi.com Inducible nitric oxide synthase (iNOS), an enzyme induced during inflammation, produces large amounts of NO. nih.gov Studies on curcumin (B1669340), a related compound from Curcuma, have shown it can reduce the production of iNOS mRNA in a concentration-dependent manner in cultured mouse peritoneal macrophages. nih.gov Essential oils containing this compound have also been shown to regulate the production of nitric oxide in RAW 264.7 macrophages in a dose-dependent manner. mdpi.com

Furthermore, the anti-inflammatory effects of these extracts involve the modulation of pro-inflammatory cytokines. Curcumin has been found to inhibit the production of interleukin-8 (IL-8), monocyte inflammatory protein-1 alpha (MIP-1α), monocyte chemotactic protein-1 (MCP-1), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in stimulated human monocytes and alveolar macrophages. nih.gov In vitro studies on essential oils containing beta-bisabolol, a structurally similar sesquiterpenoid, have shown significant, dose-dependent inhibition of inflammatory mediators including NO, prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-6, and IL-8 in various cell lines. mdpi.comresearchgate.net

Mechanistic Insights into Other Biological Activities (In Vitro/In Silico Studies Only)

Computational and in vitro studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, focusing on its interaction with key regulatory proteins involved in cellular processes.

In Silico Docking with NF-κB, IκK, and SIRT1: A computational study investigating bioactive compounds from Curcuma zanthorrhiza explored the interaction of this compound with proteins in the NF-κB and SIRT1 signaling pathways. nih.gov The study used molecular docking to simulate the binding of this compound to different targets. nih.govresearchgate.net

NF-κB and IκK: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation. researchgate.net Its activation is controlled by the inhibitor of κB kinase (IκK). nih.govworktribe.com The in silico analysis showed that this compound could bind to NF-κB complexes (p52/RelB and p50-p65) and to IκK. nih.gov While curcumin and xanthorrhizol (B41262) generally showed stronger binding affinities, this compound was identified as a potential inhibitor. nih.gov For instance, xanthorrhizol demonstrated a stronger binding affinity (-7.5 kcal/mol) to IκK complexes compared to this compound and curcumin. nih.govresearchgate.net

SIRT1: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating metabolism and cellular responses to stress. researchgate.netnih.gov The same computational study found that this compound, along with curcumin and xanthorrhizol, could dock into the same binding site as the natural SIRT1 activator, NAD+. nih.gov This suggests a potential mechanism for modulating SIRT1 activity. nih.govresearchgate.netresearchgate.net

In Silico Analysis of p53 Interaction: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. researchgate.netnih.gov An in silico study evaluated the potential of 20 curcumin derivatives, including this compound, to interact with and potentially restore the function of mutant p53. researchgate.netnih.govnih.govresearchgate.net While other derivatives like hexahydrocurcumin (B1235508) and tetrahydrocurcumin (B193312) were identified as the most potent p53 enhancers based on QSAR analysis, the study included this compound in its broader analysis of curcuminoids as potential modulators of p53. researchgate.netnih.gov The protective effects of SIRT1 activation by curcumin have been partly linked to the deacetylation of p53. nih.gov

Table 2: Summary of In Silico Molecular Docking Studies for this compound

Molecular Target Protein Data Bank (PDB) ID Finding Source(s)
SIRT1 4I5I, 4ZZJ, 5BTR This compound, curcumin, and xanthorrhizol docked at the same binding site as NAD+, suggesting potential as SIRT1 activators. nih.govresearchgate.net
NF-κB (p52/RelB complex) 3DO7 This compound demonstrated binding affinity, though weaker than curcumin. nih.gov
NF-κB (p50-p65 heterodimer) 1VKX Showed potential as an NF-κB inhibitor. nih.gov
IκK beta 3RZF This compound showed binding affinity, though weaker than xanthorrhizol. nih.gov
p53 (Wild-type and Mutant) Not specified in abstract Included in a study of 20 curcumin derivatives evaluated for their potential to enhance and restore p53 function. researchgate.netnih.govnih.gov

This compound is a naturally occurring sesquiterpenoid found in the essential oils of numerous plants, particularly within the Curcuma genus (family Zingiberaceae). semanticscholar.orgnih.govphytojournal.com Its presence in these plants contributes to their aromatic profile and is associated with their traditional use and documented biological activities. rjppd.orgnih.govmdpi.com

Extracts and essential oils from these plants, containing this compound as a notable component, have been investigated for a range of bioactivities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netjapsonline.com

Table 3: Plants Containing this compound and Their Associated Bioactive Potential

Plant Species Common Name Documented Presence of this compound Associated Bioactivities of the Plant Extract/Oil Source(s)
Curcuma longa Turmeric Identified as a component of the essential oil. Antioxidant, anti-inflammatory. dergipark.org.trresearchgate.netbiotechnologia-journal.org
Curcuma aromatica Wild Turmeric A major compound found in the essential oil. japsonline.com Anti-inflammatory, antioxidant, antimicrobial, anticancer properties. rjppd.orgrjppd.orgmdpi.comjapsonline.com rjppd.orgrjppd.orgjapsonline.com
Curcuma amada Mango Ginger Identified as a major component (11.2%) in one analysis of rhizome essential oil. tandfonline.com Antioxidant (DPPH and nitric oxide scavenging), antimicrobial. nih.govtandfonline.com
Curcuma xanthorrhiza Java Turmeric Identified as a sesquiterpene in the rhizome. Antioxidant, anti-inflammatory, antihyperglycemic, potential SIRT1 activator and NF-κB inhibitor. biotechnologia-journal.orgresearchgate.net nih.govmdpi.combiotechnologia-journal.orgresearchgate.net
Curcuma caesia Black Turmeric Reported as a component of the essential oil. Antioxidant, antimicrobial, anti-inflammatory. nih.govresearchgate.net

Theoretical and Computational Investigations of Beta Curcumene

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool to elucidate the intricate mechanisms of chemical reactions at a molecular level. rsc.org These computational methods allow for the systematic exploration of reaction pathways, including the identification of transient intermediates and the calculation of energy barriers, providing insights that are often difficult to obtain through experimental means alone. rsc.orgrsc.org

Detailed Analysis of Carbocationic Rearrangement Pathways in Cyclization

The biosynthesis of many sesquiterpenes, including beta-curcumene, involves complex cyclization reactions initiated by the formation of a carbocation. nih.govnih.gov Quantum chemical calculations have been instrumental in unraveling the plausible carbocationic rearrangement pathways leading to the formation of this compound and related sesquiterpenes. nih.govresearchgate.net

Theoretical studies suggest that the formation of this compound can proceed through the bisabolyl cation, a key intermediate in the biosynthesis of a diverse array of sesquiterpenes. nih.govresearchgate.net Following the initial cyclization of farnesyl diphosphate (B83284) (FPP) to form the bisabolyl cation, a series of rearrangements, including hydride shifts and further cyclizations, can occur. researchgate.netnih.gov The conformation of the bisabolyl cation within the enzyme's active site is believed to be a critical factor in determining the final product. nih.gov

One proposed pathway involves a 1,6-cyclization of the farnesyl cation to produce the (6S)-α-bisabolyl cation. nih.gov This is followed by a rotation and a 6,7-hydride shift to form the (7R)-β-bisabolyl cation. nih.gov Deprotonation of this intermediate is one route to yield (−)-β-curcumene. nih.gov Alternative cyclization and rearrangement cascades from these carbocationic intermediates can lead to the formation of other sesquiterpenes like α-acoradiene and α-cedrene. researchgate.netnih.gov The intricate nature of these reaction manifolds highlights the importance of computational studies in understanding the subtle factors that dictate product selectivity in terpene biosynthesis. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. researchgate.netlongdom.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netmazums.ac.ir

Studies have employed molecular docking to investigate the interactions of this compound with various protein targets. For instance, in a study exploring potential inhibitors of proteins associated with type 2 diabetes mellitus, this compound was docked with SIRT1 and NFκB. nih.gov The results indicated that this compound could bind to the same site as the natural ligand NAD+ in SIRT1, suggesting its potential as a SIRT1 activator. nih.govresearchgate.net Similarly, docking simulations with NFκB subunits showed that this compound could fit into the binding pocket, indicating its potential as an NFκB inhibitor. researchgate.netnih.gov

Another study investigated the interaction of this compound with human acetylcholinesterase (hAChE), an enzyme relevant to Alzheimer's disease. hu.edu.jo The docking results showed that this compound had a favorable binding score, interacting with key amino acid residues in the active site of hAChE, such as TYR341, TYR337, and HIS447. hu.edu.jo These interactions suggest a potential inhibitory effect on the enzyme.

The binding affinities and interacting residues for this compound with various protein targets from these studies are summarized in the table below.

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
SIRT1 (4I5I)-7.9Not specified nih.gov
SIRT1 (4ZZJ)-5.1Asn226, Glu230 nih.govresearchgate.net
SIRT1 (5BTR)-6.5Not specified nih.gov
p52/RelB NFκB-6.5Not specified nih.gov
p50-p65 NFκB-6.4Not specified nih.gov
IκKNot specifiedAsp166, Glu149, Gly22 researchgate.netnih.gov
Human Acetylcholinesterase (hAChE)PLP Score: 75.64TYR341, TYR337, HIS447 hu.edu.jo

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Predictions

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. thieme-connect.comnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds. thieme-connect.comnih.gov

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided context, broader studies on sesquiterpenes provide a framework for how such analyses could be applied. thieme-connect.commdpi.com These studies typically involve a set of sesquiterpenes with known biological activities, which are then used to build and validate a QSAR model. thieme-connect.comnih.gov The models often use descriptors related to properties like molar refractivity and the number of hydrogen bond acceptors to predict activities such as sedative effects. thieme-connect.com

For example, a QSAR study on the sedative activity of 18 sesquiterpenes resulted in a model with a correlation coefficient (r²) of 0.82, indicating a good correlation between the selected molecular descriptors and the observed activity. thieme-connect.com Such models, once validated, can accelerate the drug development process by predicting the activity of other sesquiterpenes, including this compound. thieme-connect.com

In Silico Prediction of Potential Biological Activities (e.g., "p53 enhancer")

In silico methods are increasingly used to predict the potential biological activities of chemical compounds before they are synthesized or tested in the lab. univ-km.dz These predictive models can screen large libraries of compounds for a wide range of biological targets.

One study used in silico methods to evaluate the potential of various curcumin (B1669340) derivatives, including this compound, as "p53 enhancers." nih.gov The p53 protein is a critical tumor suppressor, and substances that can enhance its function are of great interest in cancer research. nih.govresearchgate.net The bioactivity was predicted using a parameter called "probable activity" (Pa), with a value greater than the "probable inactivity" (Pi) suggesting that the compound is likely to be active. nih.gov

In this particular study, this compound was predicted to have a Pa value of 0.557 as a p53 enhancer. nih.gov This suggests a moderate potential for this activity. The table below shows the predicted p53 enhancer activity for this compound and some related compounds from the study.

CompoundPubChem CIDPredicted Probable Activity (Pa) as "p53 enhancer"Reference
This compound64284610.557 nih.gov
Hexahydrocurcumin (B1235508)Not specified0.837 nih.govresearchgate.net
Tetrahydrocurcumin (B193312)Not specified0.752 nih.govresearchgate.net
Monodemethylcurcumin54694260.671 nih.gov

Furthermore, in silico toxicity predictions have also been performed for this compound. One study predicted it to be in toxicity class 5, which indicates that it may be harmful if swallowed, with a predicted LD50 between 2000 and 5000 mg/kg. nih.gov Another study predicted that this compound has the potential to penetrate the blood-brain barrier. veterinaryworld.org

Relationship to Other Curcuminoids and Terpenoids

Structural Analogues and Isomers (e.g., Alpha-Curcumene (B1198681), Gamma-Curcumene)

Beta-curcumene is a sesquiterpene, a class of organic compounds with the molecular formula C15H24. nih.gov It belongs to a group of structurally related isomers, including alpha-curcumene and gamma-curcumene, which are all found in various plants. smolecule.comnih.govnih.gov The core chemical structure of these compounds consists of a substituted cyclic ring attached to a hydrocarbon chain, but they differ in the type of ring and the position of double bonds.

Alpha-curcumene, also known as ar-curcumene (B162097), is characterized by a p-tolyl group (a benzene (B151609) ring substituted with a methyl group). smolecule.comnih.gov Its IUPAC name is 1-methyl-4-(6-methylhept-5-en-2-yl)benzene. nih.gov this compound is a structural analogue in which the aromatic p-tolyl group of alpha-curcumene is reduced to a 4-methylcyclohexa-1,4-dien-1-yl group. nih.gov This structural change from an aromatic ring to a cyclohexadiene ring is the primary distinction between the two. The IUPAC name for this compound is 1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene. nih.gov

Gamma-curcumene is another isomer, which is a cyclohexa-1,3-diene substituted by a methyl group at position 1 and a 6-methylhept-5-en-2-yl group at position 4. nih.govebi.ac.uk This differs from this compound, which has a cyclohexa-1,4-diene ring. nih.gov The specific stereoisomer, (-)-beta-curcumene (B190867), is a this compound that has an R configuration at its chiral center. nih.gov These subtle differences in the placement of double bonds within the cyclohexadiene ring and the stereochemistry lead to the distinct properties and identities of each isomer.

Interactive Table: Comparison of Curcumene Isomers

FeatureAlpha-CurcumeneThis compoundGamma-Curcumene
IUPAC Name 1-methyl-4-(6-methylhept-5-en-2-yl)benzene nih.gov1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene nih.gov1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene nih.gov
Molecular Formula C15H22 nih.govC15H24 nih.govC15H24 nih.gov
Molecular Weight 202.33 g/mol nih.gov204.35 g/mol nih.gov204.35 g/mol nih.gov
Core Ring Structure p-tolyl (aromatic) smolecule.comCyclohexa-1,4-diene nih.govCyclohexa-1,3-diene nih.gov
CAS Number 644-30-4 nih.gov72345-84-7 nih.gov28976-68-3 nih.gov

Co-occurrence and Potential Synergistic Interactions with Other Natural Products in Complex Mixtures

This compound rarely occurs in isolation, typically being found in complex mixtures of volatile compounds within various plant species. It is a known constituent of the essential oils of several plants in the Curcuma genus, including Curcuma xanthorrhiza and Curcuma kwangsiensis. nih.govthegoodscentscompany.com It is also found in the essential oil of Curcuma longa (turmeric) rhizomes, where it co-exists with a diverse array of other sesquiterpenes. ekb.egknapsackfamily.com

In C. longa, this compound is often found alongside its isomers, alpha- and gamma-curcumene, as well as other major terpenoid constituents like ar-turmerone, alpha-turmerone, beta-turmerone, zingiberene (B123854), and β-sesquiphellandrene. ekb.egacs.orgnih.gov The specific composition of these essential oils can vary significantly based on the geographical origin and specific cultivar of the plant. ekb.egnih.gov For instance, one analysis of C. longa essential oil identified this compound at 5.70% of the total oil, co-occurring with major components like α-turmerone (28.02%), zingiberene (10.37%), β-sesquiphellandrene (9.98%), and β-turmerone (9.85%). ekb.eg Outside of the Curcuma genus, (-)-beta-curcumene has been reported in Cymbopogon martinii. nih.gov

Interactive Table: Co-occurrence of this compound with Other Phytochemicals

Plant SourceCo-occurring Compounds
Curcuma longa (Turmeric) α-turmerone, β-turmerone, ar-turmerone, zingiberene, β-sesquiphellandrene, α-curcumene, ar-curcumene, curlone, eucalyptol, p-cymene. ekb.egacs.org
Curcuma xanthorrhiza Alpha-curcumene, (-)-beta-curcumene. nih.govnih.govnih.govthegoodscentscompany.com
Curcuma kwangsiensis General terpenoids and curcuminoids. nih.gov
Cymbopogon martinii General terpenoids. nih.gov

This compound as a Constituent or Metabolite within Curcuminoid-Rich Extracts

This compound is a notable constituent of the volatile fraction of Curcuma longa rhizomes, but it is chemically distinct from the curcuminoids, which are phenolic compounds. google.comnih.gov In the commercial production of curcuminoid-rich extracts (often standardized to 95% curcuminoids), the initial processing steps are designed to separate these different classes of compounds. acs.org

Typically, dried C. longa rhizomes undergo a "defatting" process using a nonpolar solvent. acs.org This step removes the oleoresin, which is rich in lipophilic (fat-soluble) compounds. acs.org This oleoresin, or essential oil fraction, contains the majority of the sesquiterpenes, including this compound, alpha-curcumene, aromatic turmerone, and β-bisabolene. acs.orggoogle.com The subsequent extraction with a more polar solvent, like ethanol (B145695), is then used to isolate the curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin). acs.orggoogle.com Therefore, while this compound is a key component of the raw turmeric rhizome, it is largely separated from the final, highly purified curcuminoid extracts. acs.orggoogle.com

From a biosynthetic perspective, this compound is considered a plant metabolite. nih.gov Terpenes are synthesized in plants through complex enzymatic pathways. In Bacillus megaterium, a bifunctional enzyme known as tetraprenyl-β-curcumene cyclase has been identified, which can cyclize substrates to form different classes of terpenes, demonstrating a potential pathway for its formation. researchgate.net The presence of this compound and its isomers in plants is the result of specific terpene synthase enzymes that convert precursor molecules like farnesyl diphosphate (B83284) into the various cyclic sesquiterpene structures. ebi.ac.ukebi.ac.uk

Future Research Directions

Elucidation of Novel Biosynthetic Enzymes and Regulatory Pathways

The biosynthesis of sesquiterpenes like beta-curcumene is a complex process involving multiple enzymes and regulatory networks. While the general mevalonate (B85504) pathway provides the precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the specific enzymes that catalyze the formation of the diverse array of sesquiterpene skeletons are still being discovered. numberanalytics.com Future research will likely focus on identifying and characterizing novel sesquiterpene synthases (TPSs) from various plant species. These enzymes are responsible for converting farnesyl diphosphate (FPP) into specific sesquiterpenes, including this compound. numberanalytics.com For instance, studies have identified tetraprenyl-β-curcumene synthase as a key enzyme in the biosynthesis of C35 terpenoids in Bacillus subtilis. nih.govuni-goettingen.dewikipedia.orgcore.ac.uk

Furthermore, understanding the regulatory mechanisms governing the expression of these biosynthetic genes is crucial. Research has shown that transcription factors, such as those from the bHLH family and the miR156-targeted SPL factors, play a significant role in regulating sesquiterpene production. nih.govresearchgate.net Hormones like jasmonic acid and salicylic (B10762653) acid, as well as environmental cues such as light and temperature, also influence sesquiterpene biosynthesis. numberanalytics.com Future investigations will aim to create a more comprehensive map of these regulatory networks, which could enable the manipulation of this compound production in plants for various applications.

Development of Advanced Sustainable Synthesis Methods for this compound and its Derivatives

The demand for natural compounds like this compound necessitates the development of sustainable and efficient production methods. Metabolic engineering of microorganisms such as Saccharomyces cerevisiae and Bacillus subtilis presents a promising avenue for the high-level production of this compound and its derivatives. nih.govcore.ac.uknih.gov By overexpressing key enzymes in the terpenoid biosynthetic pathway, such as hydroxymethylglutaryl-CoA reductase (HMGR) and farnesyl diphosphate synthase, and potentially introducing novel synthases, researchers can engineer microbial cell factories for optimized production. nih.govfrontiersin.org

Recent successes in the microbial production of other terpenoids, like ambrein (B1239030), demonstrate the feasibility of this approach. nih.gov Challenges remain in optimizing metabolic flux and overcoming potential toxicity to the host organism. nih.gov Future research will likely focus on advanced strategies such as pathway optimization, protein engineering of key enzymes to improve catalytic efficiency, and the development of robust fermentation processes. nih.gov These advancements will be critical for the cost-effective and environmentally friendly synthesis of this compound for commercial use.

Comprehensive Elucidation of Ecological Roles and Plant-Mediated Chemical Communication

Sesquiterpenes, including this compound, play vital roles in the chemical ecology of plants. They can act as defense compounds against herbivores and pathogens, and also function as semiochemicals in plant-plant and plant-insect communication. taylorandfrancis.commdpi.comresearchgate.net For example, beta-elemene, a related sesquiterpene, has been shown to have repellent effects on insects and inhibit the growth of pathogenic fungi. mdpi.com

Future research should aim to comprehensively elucidate the specific ecological functions of this compound. This includes investigating its role in direct and indirect plant defense mechanisms. For instance, studies could explore whether the release of this compound upon herbivore attack attracts natural enemies of the pest, a phenomenon known as tritrophic interaction. mdpi.com Furthermore, the influence of environmental factors, such as soil type, on the production of this compound and other essential oil constituents warrants further investigation. researchgate.net Understanding these ecological interactions is crucial for developing sustainable agricultural practices that leverage natural plant defenses.

In-depth Exploration of Structure-Activity Relationships in Defined In Vitro Models

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for its potential application. While research has been conducted on the structure-activity relationships of curcumin (B1669340) and its derivatives, more focused studies on this compound are needed. nih.govumich.eduresearchgate.netresearchgate.netnuft.edu.ua

Future in vitro studies should systematically investigate how modifications to the this compound molecule affect its bioactivity. This involves synthesizing a range of derivatives with alterations to different parts of the structure and evaluating their effects in defined biological assays. For example, computational modeling and docking studies can predict the binding affinity of this compound and its analogs to specific protein targets, such as SIRT1 and NFκB, which have been implicated in various diseases. nih.gov These in silico predictions can then be validated through in vitro experiments. A thorough understanding of these structure-activity relationships will guide the design of novel this compound derivatives with enhanced potency and selectivity for specific therapeutic targets.

Application of Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

The accurate detection and quantification of this compound in complex biological matrices is essential for all areas of its research. Advanced analytical techniques are crucial for this purpose. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like sesquiterpenes. mdpi.comnih.govmdpi.com However, for trace analysis and comprehensive metabolomics profiling, more sensitive and high-resolution techniques are required.

Future research will benefit from the application of techniques such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) for enhanced separation and identification of isomeric compounds. Furthermore, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with various mass spectrometry detectors (e.g., Q-TOF MS) are powerful tools for the metabolomic profiling of Curcuma species and other plants containing this compound. mdpi.comnih.govuns.ac.iduns.ac.idnih.govmdpi.com These advanced analytical approaches will enable researchers to gain a more complete picture of the metabolome, identify novel compounds, and understand the metabolic pathways influenced by this compound. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify beta-curcumene in plant extracts or synthetic mixtures?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV-Vis or diode array detection for quantification. For identification, compare retention times and spectral data with authenticated standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, especially in distinguishing this compound from isomers like alpha-curcumene .

Q. What experimental protocols are recommended for isolating this compound from complex matrices like turmeric rhizomes?

  • Methodological Answer : Employ steam distillation or supercritical CO₂ extraction to preserve thermolabile compounds. Fractional crystallization or preparative thin-layer chromatography (TLC) can further purify this compound. Validate purity using melting point analysis and HPLC (>95% purity threshold for in vitro studies) .

Q. How should researchers design dose-response studies to assess this compound’s bioactivity in cellular models?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1–100 μM) to establish IC₅₀ values. Include positive controls (e.g., cisplatin for cytotoxicity assays) and vehicle controls. Replicate experiments in triplicate to account for biological variability. Pre-treat cells with this compound for 24–48 hours before assaying viability via MTT or resazurin reduction .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent used, cell line heterogeneity). For example, discrepancies in antiproliferative effects may stem from differential uptake in lipid-rich vs. aqueous media. Validate findings using orthogonal assays (e.g., apoptosis via Annexin V staining vs. caspase-3 activation) .

Q. How can computational models predict this compound’s pharmacokinetic and pharmacodynamic interactions?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to simulate binding affinity with targets like NF-κB or cyclooxygenase-2 (COX-2). Use in silico ADMET tools (e.g., pkCSM) to predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Cross-validate predictions with in vitro CYP450 inhibition assays .

Q. What experimental designs elucidate this compound’s synergistic effects with other phytochemicals (e.g., curcumin)?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test fixed-ratio mixtures (e.g., 1:1, 1:2 this compound:curcumin) in 3D tumor spheroids to mimic in vivo complexity. Transcriptomic profiling (RNA-seq) can identify co-regulated pathways, such as apoptosis or oxidative stress response .

Data Contradictions and Validation

Reported Finding Potential Source of Discrepancy Validation Strategy
Variable cytotoxicity in cancer cellsCell line-specific membrane permeabilityUse liposomal encapsulation to standardize delivery
Inconsistent anti-inflammatory effectsDifferential assay sensitivity (e.g., COX-2 vs. TNF-α inhibition)Multiplex cytokine profiling and pathway-specific inhibitors

Key Methodological Recommendations

  • Reproducibility : Document extraction and purification protocols in supplementary materials, including solvent ratios and temperature gradients .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving animal models or human-derived cells .
  • Data Transparency : Share raw spectral data (NMR, MS) via repositories like Zenodo to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.